2-({1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-6-methylpyridine
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Overview
Description
2-({1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-6-methylpyridine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methoxyphenyl group and a piperidine ring linked to a pyridine moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-6-methylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The piperidine ring is then synthesized and linked to the pyridine moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
2-({1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-6-methylpyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-({1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-7-4-11-23(25-17)31-16-18-8-6-12-28(15-18)24(29)22-14-21(26-27(22)2)19-9-5-10-20(13-19)30-3/h4-5,7,9-11,13-14,18H,6,8,12,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEPFUMDHDLOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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